3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride
Overview
Description
The compound "3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride" is a chemical that belongs to a class of organic compounds containing the furan ring, a heterocyclic structure with oxygen, and a dimethylamino group attached to a propenone backbone. This structure is significant in the field of medicinal chemistry due to its presence in various biologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the Vilsmeier–Haak reaction has been employed to synthesize β-substituted furans, which are structurally related to the compound . Another study optimized the synthesis of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, a compound with a similar dimethylamino and propenone functional group, highlighting the importance of such structures in medicinal chemistry . Additionally, a method for preparing 3-dimethylamino-1-heteroaryl-2-propen-1-ones, which shares the core dimethylamino propenone structure, was developed, yielding high-purity compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques. X-ray diffraction analysis has been used to determine the structure of key compounds in the synthesis of β-substituted furans . Similarly, the structure of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one was confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The reactivity of compounds with the dimethylamino and furan moieties has been studied, showing that they can undergo various chemical reactions. For example, the Vilsmeier–Haak reaction products can react with CH acids, leading to different derivatives . The synthesized compounds can also serve as intermediates for further chemical transformations, as seen in the synthesis of anticancer drug analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been characterized. For instance, the polymer derived from a monomer containing the dimethylamino and furan groups exhibited specific UV-Vis absorption peaks and crystallinity, as determined by X-ray diffraction . The solubility and interaction with inorganic acids of such polymers have also been investigated, providing insight into their chemical behavior .
properties
IUPAC Name |
3-(dimethylamino)-1-(furan-2-yl)propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10(2)6-5-8(11)9-4-3-7-12-9;/h3-4,7H,5-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELXXWKTSWWFGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CO1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00492683 | |
Record name | 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00492683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41220-23-9 | |
Record name | NSC33138 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00492683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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